Eupalinilide A

Metabolic stability Drug metabolism In vitro hepatotoxicity

Standard guaianolides fail to differentiate between YAP degradation and USP7 inhibition, confounding stem cell and metabolic stability studies. Eupalinilide A provides the precise chemical tool you need. - **Unique Mechanism:** Promotes YAP degradation via TOLLIP-mediated selective autophagy; no USP7 binding. - **Distinct Metabolism:** Undergoes unique hydrolytic detoxification in human liver microsomes (16 metabolites, 10 hydrolysis-related), ideal for chlorinated guaianolide fate studies. - **Selective Bioactivity:** Inhibits HSPC differentiation (vs. Eupalinilide E expansion effect); induces HSP70 via HSF1 without USP7 off-targets. Available for immediate R&D shipment.

Molecular Formula C20H25ClO7
Molecular Weight 412.9 g/mol
CAS No. 757202-06-5
Cat. No. B3282803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinilide A
CAS757202-06-5
Molecular FormulaC20H25ClO7
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCC(=CCO)C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O
InChIInChI=1S/C20H25ClO7/c1-10(5-7-22)17(23)27-13-8-20(26,9-21)12-4-6-19(3,25)15(12)16-14(13)11(2)18(24)28-16/h4-6,12-16,22,25-26H,2,7-9H2,1,3H3/b10-5+
InChIKeyIXLMITLRFJSJRS-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinilide A: Differentiated Guaianolide for Research


Eupalinilide A (CAS 757202-06-5) is a guaiane-type sesquiterpene lactone isolated from Eupatorium lindleyanum, with a chlorinated side chain and a molecular weight of 412.86 . It is part of a family of eupalinilides (A–J) and exhibits a unique biological profile distinct from its analogs [1].

Chlorinated guaianolide from Eupatorium lindleyanum with reported differentiated profile
Metabolic fate and molecular target diverge from analogs Eupalinilide B / E
Supports YAP degradation and guaianolide metabolism research as a tool compound

Eupalinilide A: Why It Cannot Be Substituted


Eupalinilide A cannot be replaced by structurally similar eupalinilides such as Eupalinilide B (cis-trans isomer) or Eupalinilide E due to divergent metabolic stability profiles and distinct biological mechanisms. While all are guaianolides from E. lindleyanum, Eupalinilide A undergoes unique hydrolytic detoxification in human liver microsomes and functions as a YAP degrader, whereas Eupalinilide B shows different metabolic fate and targets USP7 [1]. Such fundamental differences in metabolism and molecular targets preclude generic substitution in experimental settings.

Metabolic fate Divergent hydrolytic detoxification profiles in human liver microsomes may shift clearance interpretation vs. B / E
Target mechanism YAP degrader (A) vs. USP7 binder (B) — orthogonal pathway modulation limits direct substitution
Cytotoxicity profile A not reported as potent in P-388 cells; B / E potent — cell-model response context may differ

Eupalinilide A vs. Analogs: Quantitative Comparison


Metabolic Stability: Eupalinilide A vs. B

In human liver microsomes (HLMs), Eupalinilide A generates 16 distinct metabolites, while its cis-trans isomer Eupalinilide B yields 19 metabolites, indicating divergent metabolic pathways [1]. Notably, hydrolysis is the primary Phase I reaction for both, but the specific metabolites differ: Eupalinilide A produced 10 hydrolysis-related metabolites vs. 9 for Eupalinilide B [1].

Metabolic Stability
Head-to-head
10 vs. 9 hydrolysis metabolites
16 vs. 19 total metabolites
Supports metabolic fate divergence interpretation
HLMs + UPLC-Q-TOF-MS
Metabolic stability Drug metabolism In vitro hepatotoxicity

Cytotoxicity: Eupalinilide A vs. B and E

In the initial isolation study, Eupalinilide A was not reported to exhibit potent cytotoxicity against P-388 leukemia cells, while Eupalinilides B and E demonstrated potent activity [1]. This suggests a distinct structure-activity relationship where chlorination at C-6 in Eupalinilide A may reduce cytotoxicity compared to the non-chlorinated analogs.

Cytotoxicity (P-388)
Class-level inference
A: no potent activity reported
B / E: potent cytotoxicity
Cell-model response context may differ
MTT assay, P-388 cells
Cytotoxicity Cancer cell lines Natural products

YAP Degradation vs. USP7 Binding

Eupalinilide A promotes YAP degradation via TOLLIP-mediated selective autophagy, a mechanism not reported for Eupalinilide B, which instead binds USP7 [1]. This target-level divergence provides orthogonal chemical tools for studying distinct pathways.

Molecular Target
Reported
YAP degrader (TOLLIP)
vs. USP7 binder (B)
Orthogonal pathway tool context
Cellular assays
Targeted protein degradation YAP signaling Chemical biology

Stem Cell Fate: Differentiation vs. Expansion

Eupalinilide A inhibits hematopoietic stem/progenitor cell differentiation, driving progenitor expansion, while Eupalinilide E promotes the ex vivo expansion of HSPCs and hinders erythrocyte development [1][2]. Eupalinilide E has an EC100 < 1 μM in HSPC expansion assays [2].

HSPC Fate
Reported
A: inhibits differentiation
E: promotes expansion (EC100 <1 µM)
Supports HSPC fate determination studies
CD34+ cells, serum-free culture
Hematopoietic stem cells Ex vivo expansion Regenerative medicine

Eupalinilide A: Research Applications


YAP Signaling in Tendon Heterotopic Ossification

Eupalinilide A promotes YAP degradation through TOLLIP-mediated selective autophagy, making it a valuable tool for studying YAP-dependent pathways in tendon-derived stem cells (TDSCs) and trauma-induced heterotopic ossification .

Metabolic Stability of Chlorinated Sesquiterpene Lactones

Eupalinilide A's distinct metabolic profile in human liver microsomes (16 metabolites, 10 hydrolysis-related) makes it an ideal candidate for investigating the impact of chlorination on the metabolic fate of guaianolides .

Hematopoietic Stem Cell Fate Determination

Eupalinilide A inhibits HSPC differentiation, contrasting with the expansion-promoting effects of Eupalinilide E. This divergent activity makes it a unique probe for dissecting the molecular mechanisms governing stem cell self-renewal vs. differentiation .

HSP70 Induction without USP7 Engagement

Unlike Eupalinilide B, Eupalinilide A induces HSP70 expression via HSF1 activation without binding USP7, providing a selective chemical tool for studying HSP70-mediated cytoprotection in contexts where USP7 inhibition would confound results .

Application
Selection Property
Validation Focus
Tendon heterotopic ossification research
YAP pathway modulation tool
YAP degradation in TDSC models
Guaianolide metabolic stability studies
Chlorinated sesquiterpene lactone probe
Hydrolytic detoxification profiling
Hematopoietic stem cell fate research
Differentiation-inhibiting tool
Progenitor expansion endpoint validation
HSP70-mediated cytoprotection studies
HSF1 activator without USP7 binding
HSP70 induction in USP7-negative context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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